

Certificate of Analysis: A Technical Guide to Epiandrosterone Sulfate Sodium Salt-d5

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Compound of Interest

Compound Name: **Epiandrosterone Sulfate Sodium
Salt-d5**

Cat. No.: **B15556584**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) parameters for the deuterated internal standard, **Epiandrosterone Sulfate Sodium Salt-d5**. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control (QC) testing and specifications for this critical analytical reagent. The information presented here is compiled from typical data found for deuterated steroid standards and serves as a detailed reference for its evaluation and use in rigorous analytical applications.

Data Presentation: Quantitative Analysis

The quality and reliability of an analytical standard are paramount for accurate experimental results. The following table summarizes the key quantitative parameters and their typical acceptance criteria for **Epiandrosterone Sulfate Sodium Salt-d5**, as would be presented on a Certificate of Analysis.

Parameter	Test Method	Acceptance Criteria	Description
Chemical Purity	HPLC-UV/MS	≥98.0%	Measures the percentage of the desired compound, ensuring minimal interference from impurities.
Isotopic Purity	Mass Spectrometry	≥99% atom % D	Confirms the enrichment of the deuterium isotope (d5), which is crucial for its function as an internal standard.
Identity	¹ H-NMR, Mass Spec.	Conforms to structure	Verifies the chemical structure and mass of the molecule, ensuring it is the correct compound.
Water Content	Karl Fischer Titration	≤2.0%	Determines the amount of water present, which can affect the true concentration of the standard.
Residual Solvents	GC-HS	≤0.5%	Quantifies any remaining solvents from the synthesis and purification process.
Appearance	Visual Inspection	White to off-white solid	A qualitative check to ensure the physical form of the product is as expected.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of the quality parameters of **Epiandrosterone Sulfate Sodium Salt-d5**. Below are representative methodologies for two of the key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of **Epiandrosterone Sulfate Sodium Salt-d5** by separating it from any potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid (0.1%)

Procedure:

- Sample Preparation: Accurately weigh and dissolve the **Epiandrosterone Sulfate Sodium Salt-d5** standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, gradually increasing to elute the compound and any impurities. For example:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-17 min: 90% B
 - 17-18 min: 90% to 10% B
 - 18-25 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Analysis: Inject the prepared sample onto the HPLC system. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Karl Fischer Titration for Water Content

Objective: To quantify the water content in the **Epiandrosterone Sulfate Sodium Salt-d5** solid material.

Instrumentation:

- Volumetric or Coulometric Karl Fischer Titrator

Reagents:

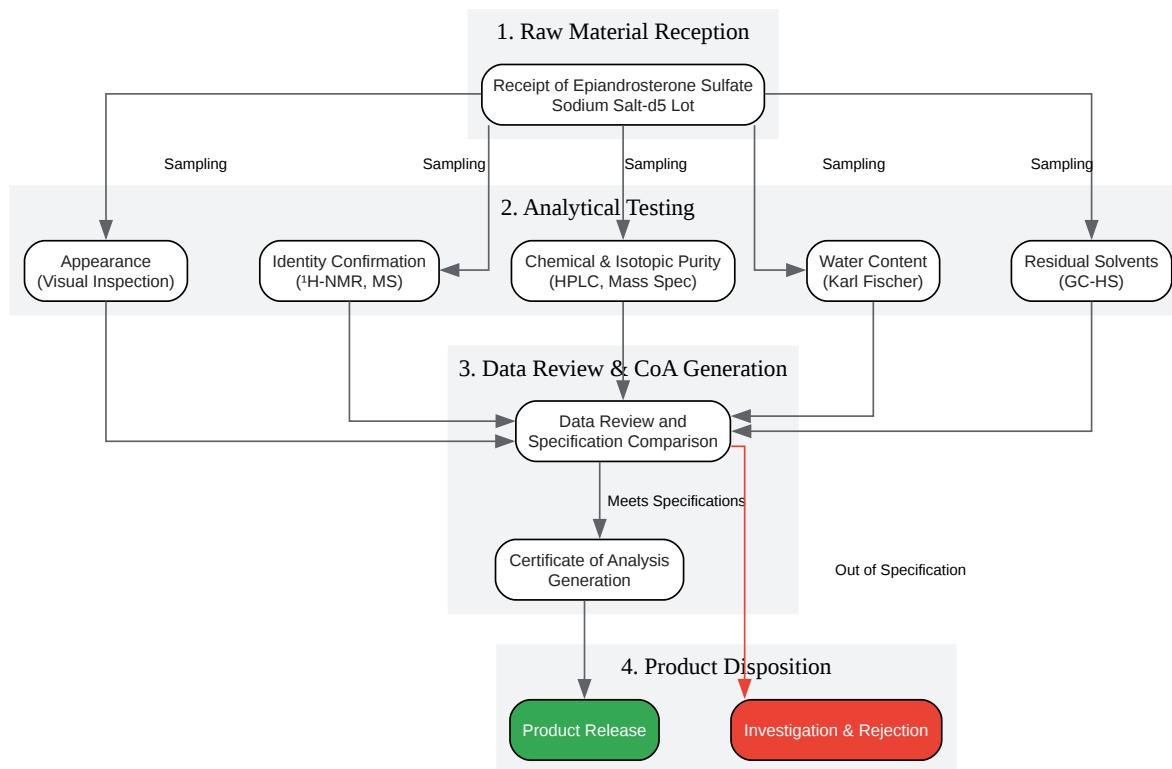
- Karl Fischer Reagent (e.g., Hydral™-Composite 5)
- Anhydrous Methanol

Procedure:

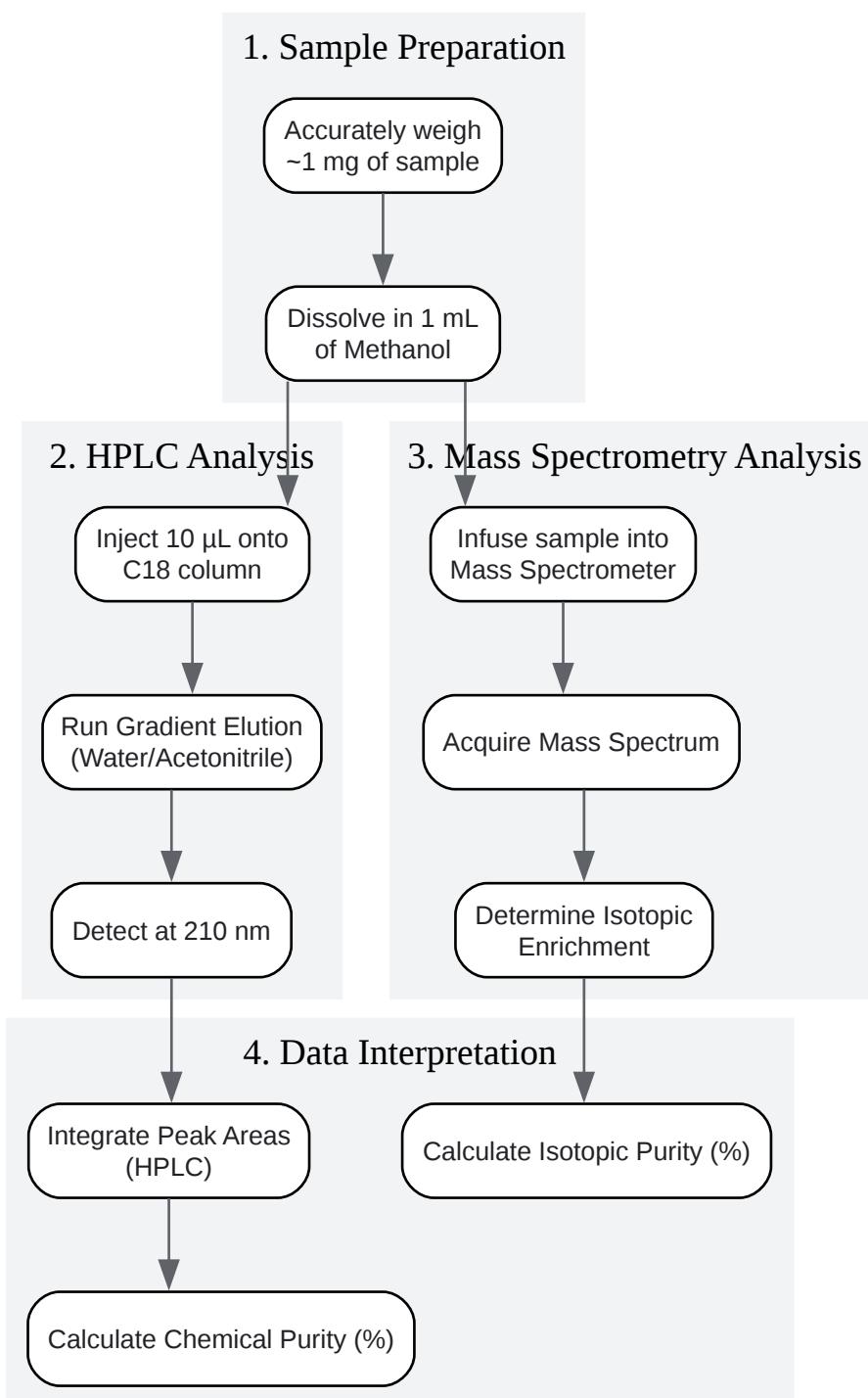
- Titrator Preparation: The titration vessel is filled with anhydrous methanol and pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint.
- Sample Analysis: A precisely weighed amount of the **Epiandrosterone Sulfate Sodium Salt-d5** (typically 20-50 mg) is added directly to the conditioned titration vessel.
- Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
- Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined titer of the Karl Fischer reagent. The result is expressed as a weight percentage.

Mandatory Visualizations

Diagrams are crucial for visualizing complex workflows and relationships in a clear and concise manner.

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Caption: Quality Control Workflow for **Epiandrosterone Sulfate Sodium Salt-d5**.

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Caption: Workflow for Purity Analysis of Deuterated Steroids.

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